molecular formula C14H11ClO2S B6401987 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261969-24-7

4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401987
CAS RN: 1261969-24-7
M. Wt: 278.8 g/mol
InChI Key: DCQXXDXINJMMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% (4-CMTBA) is a chlorinated benzoic acid derivative that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 233.56 g/mol and a melting point of 115-117°C. 4-CMTBA is a widely used chemical compound in pharmaceutical and biochemical research, as it has a wide range of applications and is relatively inexpensive. 4-CMTBA has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% has been used in a wide range of scientific research applications, including pharmaceutical and biochemical research. It has been used in the synthesis of various drug compounds, as well as in the study of drug metabolism and drug interactions. In addition, 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% may also act as an agonist on certain receptors, such as the serotonin 5-HT2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% are not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% may also act as an agonist on certain receptors, such as the serotonin 5-HT2 receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% in laboratory experiments offers a number of advantages. It is relatively inexpensive, and it is readily available from chemical suppliers. In addition, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95%. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential applications in pharmaceutical and biochemical research is warranted. Finally, further investigation into its solubility and stability in various solvents could be beneficial.

Synthesis Methods

4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of 2-methylthiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction produces a mixture of 4-chloro-3-(2-methylthiophenyl)benzoic acid and 3-chloro-4-(2-methylthiophenyl)benzoic acid. The mixture can then be separated by column chromatography, and the desired 4-Chloro-3-(2-methylthiophenyl)benzoic acid, 95% can be isolated as a white crystalline solid.

properties

IUPAC Name

4-chloro-3-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQXXDXINJMMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-24-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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